ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a synthetic compound with potential applications in various scientific fields. Its unique structure combines an indole ring, a 1,3,4-oxadiazole ring, and an ethyl benzoate moiety, making it an interesting molecule for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate can be accomplished through a multi-step process involving various organic reactions:
Formation of 5-propyl-1,3,4-oxadiazole: : Starting from a propylhydrazine derivative, the cyclization reaction with appropriate carboxylic acids leads to the formation of 5-propyl-1,3,4-oxadiazole.
Indole Synthesis: : The indole ring can be synthesized via a Fischer indole synthesis, involving phenylhydrazine and a ketone.
Acylation: : The indole is then acylated with acetic anhydride to introduce the acetamido group.
Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalytic amount of acid to yield this compound.
Industrial Production Methods
For industrial production, optimized processes involving high-yield reactions and scalable methodologies are essential. Key factors include reaction time, temperature control, and the use of catalysts to ensure efficient production while minimizing costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate undergoes various reactions including:
Oxidation: : Potential oxidation at the indole nitrogen.
Reduction: : Reduction of the oxadiazole ring.
Substitution: : Nucleophilic substitution on the acetamido group.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : such as potassium permanganate.
Reducing agents: : like lithium aluminum hydride.
Bases/Acids: : Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidized derivatives: : with modifications at the indole nitrogen.
Reduced oxadiazole compounds: .
Substituted acetamido derivatives: .
Scientific Research Applications
Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate has diverse applications across multiple fields:
Chemistry
Synthesis of heterocyclic compounds: : Used as a building block for more complex molecules.
Biology
Antibacterial and antifungal studies: : Investigated for its potential antimicrobial properties.
Medicine
Pharmaceutical research: : Studied for its potential as a drug candidate due to its unique structure.
Cancer research: : Potential inhibitor of specific cancer pathways.
Industry
Materials science: : Explored for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to:
Inhibit enzyme activity: : by binding to active sites.
Interfere with cellular pathways: : affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
When comparing ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate with similar compounds, its uniqueness lies in the combination of the 1,3,4-oxadiazole ring and indole moiety. Similar compounds include:
Indole derivatives: : such as indomethacin.
Oxadiazole compounds: : like furazolidone.
Hybrid molecules: : combining different pharmacophores.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-7-22-26-27-23(32-22)20-14-17-8-5-6-9-19(17)28(20)15-21(29)25-18-12-10-16(11-13-18)24(30)31-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZAIXOLWZHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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